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Compound of Interest

Compound Name: 2,4-Diethyl-1,5-pentanediol

Cat. No.: B1339001 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed theoretical analysis of the spectroscopic characteristics

of 2,4-Diethyl-1,5-pentanediol. Due to the limited availability of public experimental spectral

data for this specific compound, this document focuses on predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical

structure. Furthermore, it outlines standardized experimental protocols for acquiring such data,

offering a foundational resource for researchers working with this and structurally related

molecules.

Chemical Structure and Properties
2,4-Diethyl-1,5-pentanediol is a diol with the chemical formula C9H20O2 and a molecular

weight of approximately 160.25 g/mol . Its structure consists of a five-carbon backbone with

ethyl groups at the second and fourth positions and primary hydroxyl groups at the terminal first

and fifth positions.

Key Identifiers:

IUPAC Name: 2,4-diethylpentane-1,5-diol[1]

CAS Number: 57987-55-0[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1339001?utm_src=pdf-interest
https://www.benchchem.com/product/b1339001?utm_src=pdf-body
https://www.benchchem.com/product/b1339001?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/11344163
https://pubchem.ncbi.nlm.nih.gov/compound/11344163
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1339001?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Formula: C9H20O2[1]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2,4-Diethyl-1,5-
pentanediol. These predictions are based on established principles of NMR, IR, and MS.

Table 1: Predicted ¹H NMR Data
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.5 - 3.7 m 4H -CH2OH

~1.5 - 1.7 m 2H -CH(CH2CH3)-

~1.2 - 1.4 m 4H -CH2CH3

~1.1 - 1.3 m 2H -CH2- (backbone)

~0.9 t 6H -CH2CH3

Variable br s 2H -OH

Table 2: Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment

~65 -CH2OH

~40 -CH(CH2CH3)-

~30 -CH2- (backbone)

~25 -CH2CH3

~10 -CH2CH3

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3600 - 3200 Strong, Broad O-H stretch (alcohol)

2960 - 2850 Strong C-H stretch (alkane)

1465 - 1450 Medium C-H bend (alkane)

1050 - 1000 Strong C-O stretch (primary alcohol)

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

160 [M]+ (Molecular ion, if observed)

142 [M-H2O]+

124 [M-2H2O]+

131 [M-CH2OH]+

113 [M-H2O-CH2CH3]+

87 Fragmentation ion

73 Fragmentation ion

57 Fragmentation ion

43 Fragmentation ion

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument

parameters may need to be optimized for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Diethyl-1,5-pentanediol in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

Data Acquisition:
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Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency

(e.g., 400 MHz for ¹H).

For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2

seconds, and 16-32 scans.

For ¹³C NMR, a 90° pulse angle with proton decoupling, a longer relaxation delay (e.g., 5

seconds), and a larger number of scans (e.g., 1024 or more) are generally used to

improve the signal-to-noise ratio.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid

between two salt plates (e.g., NaCl or KBr).

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a

drop of the sample directly on the ATR crystal.

Data Acquisition:

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the clean salt plates or ATR crystal before running the

sample.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum of absorbance or transmittance versus

wavenumber is analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1339001?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method

such as direct infusion or through a gas chromatograph (GC-MS).

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for

generating fragment ions and determining the fragmentation pattern. Electrospray Ionization

(ESI) may be used to observe the molecular ion with less fragmentation.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (if

present) and the fragmentation pattern, which provides information about the molecule's

structure.

Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic techniques

described.
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Caption: General workflow for NMR spectroscopy.
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Caption: General workflow for IR spectroscopy.
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Caption: General workflow for Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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